REACTION_CXSMILES
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[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([OH:12])=[O:11])[C:5]=12.S(Cl)(Cl)=O.[CH3:17]O>>[CH3:17][O:11][C:10]([C:6]1[C:5]2[N:4]([CH:3]=[CH:2][N:1]=2)[CH:9]=[CH:8][CH:7]=1)=[O:12]
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Name
|
|
Quantity
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3.8 g
|
Type
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reactant
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Smiles
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N=1C=CN2C1C(=CC=C2)C(=O)O
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Name
|
|
Quantity
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8.36 g
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is warmed
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Type
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TEMPERATURE
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Details
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at reflux
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Type
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CUSTOM
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Details
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quenched with saturated aqueous NaHCO3
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×250 mL)
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Type
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WASH
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Details
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The combined organic layers are washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material is purified by silica gel chromatography
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Type
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WASH
|
Details
|
eluting with 3% MeOH in CH2Cl2
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Reaction Time |
8 h |
Name
|
|
Type
|
product
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Smiles
|
COC(=O)C=1C=2N(C=CC1)C=CN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |